(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine
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Overview
Description
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a trifluoromethoxy group attached to a propyl chain, which is further connected to a benzyl amine with a trifluoromethyl group. The presence of fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Trifluoromethoxy-propyl bromide: This can be achieved by reacting 3-bromopropanol with trifluoromethanesulfonic anhydride in the presence of a base.
Formation of 4-Trifluoromethyl-benzyl amine: This step involves the reduction of 4-trifluoromethyl-benzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The final step is the nucleophilic substitution reaction between 3-Trifluoromethoxy-propyl bromide and 4-Trifluoromethyl-benzyl amine in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products with different functional groups.
Scientific Research Applications
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethyl-benzyl)-amine: Lacks the trifluoromethoxy-propyl group, making it less versatile in certain reactions.
(3-Trifluoromethoxy-propyl)-amine: Lacks the trifluoromethyl-benzyl group, which may reduce its biological activity.
Uniqueness
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F6NO |
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Molecular Weight |
301.23 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-4-2-9(3-5-10)8-19-6-1-7-20-12(16,17)18/h2-5,19H,1,6-8H2 |
InChI Key |
LGNVLYVVPNDIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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